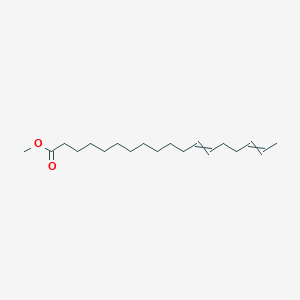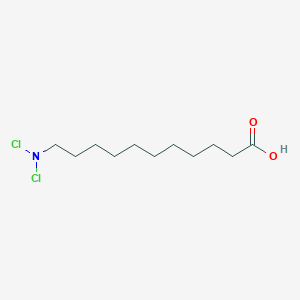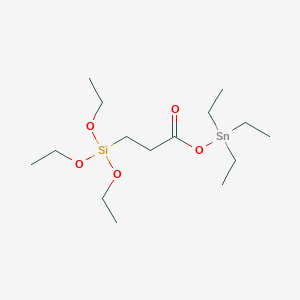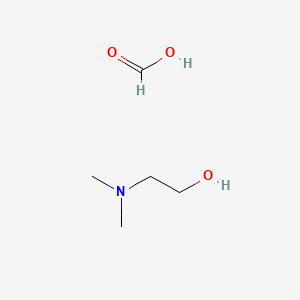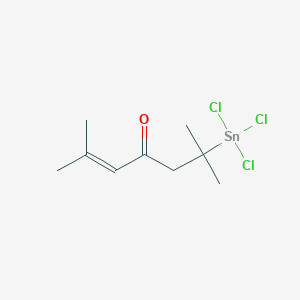
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the diphenylmethyl group, and deprotection steps. The specific synthetic route can vary, but it generally requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts or reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters and may include steps such as crystallization, filtration, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diphenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding enzyme-substrate interactions and other biochemical processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can interact with specific biological targets .
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-(Diphenylmethyl)pyrrolidine
- Diphenylmethyl (3R)-3-hydroxy-15-methylhexadecanoate
Uniqueness
Compared to similar compounds, (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
56688-63-2 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(3R)-N-benzhydryl-3,5-dihydroxy-3-methylpentanamide |
InChI |
InChI=1S/C19H23NO3/c1-19(23,12-13-21)14-17(22)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,21,23H,12-14H2,1H3,(H,20,22)/t19-/m1/s1 |
Clé InChI |
VLPNLKMVHPBSBT-LJQANCHMSA-N |
SMILES isomérique |
C[C@@](CCO)(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O |
SMILES canonique |
CC(CCO)(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)


![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)

![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
